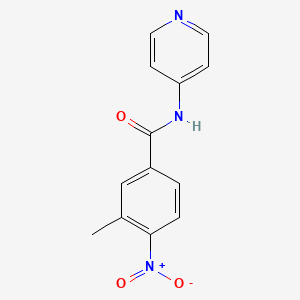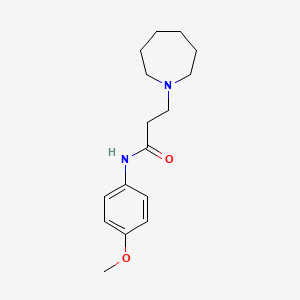
ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EAPC is a carbamate derivative of phenothiazine, a heterocyclic compound that has been widely used in the pharmaceutical industry. EAPC has been found to exhibit interesting biological activities, making it a promising candidate for various applications in the fields of medicine and biotechnology.
作用机制
The exact mechanism of action of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is not yet fully understood. However, studies have suggested that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate exerts its biological activities through various mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the induction of apoptosis in cancer cells. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to interact with various enzymes and proteins in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has been found to exhibit various biochemical and physiological effects in the body. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to modulate the expression of various inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
实验室实验的优点和局限性
Ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, there are also some limitations to the use of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate in laboratory experiments. The compound has low solubility in water, which may limit its bioavailability and effectiveness in certain applications. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate also has a relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for the research and development of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate. One potential application of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can protect against oxidative stress and inflammation, which are key factors in the development of these diseases. Further research is needed to determine the potential of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate as a therapeutic agent for these conditions.
Another potential application of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is in the development of novel anticancer therapies. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can induce apoptosis in cancer cells and inhibit their growth. Further research is needed to determine the potential of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate as a chemotherapeutic agent and to identify the mechanisms underlying its anticancer properties.
Overall, ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is a promising compound with potential applications in various fields of science and medicine. Further research is needed to fully understand its biological properties and to develop new applications for this compound.
合成方法
The synthesis of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can be achieved through a multi-step process that involves the reaction of phenothiazine with acryloyl chloride, followed by the reaction with ethyl carbamate. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the compound.
科学研究应用
Ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These properties make ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate a promising candidate for various applications in the fields of medicine and biotechnology. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
ethyl N-(10-prop-2-enoylphenothiazin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-17(21)20-13-7-5-6-8-15(13)24-16-10-9-12(11-14(16)20)19-18(22)23-4-2/h3,5-11H,1,4H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRCYGVQASLSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(10-prop-2-enoylphenothiazin-2-yl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5691201.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)
![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)
![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)
![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)